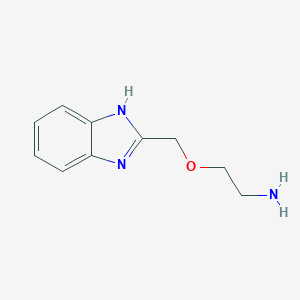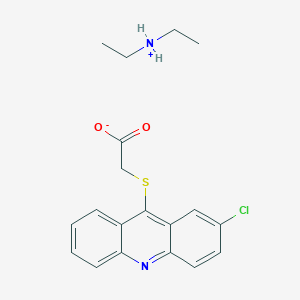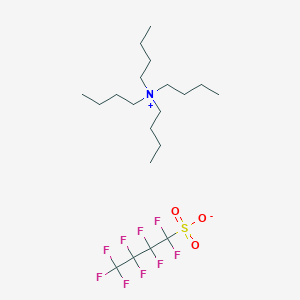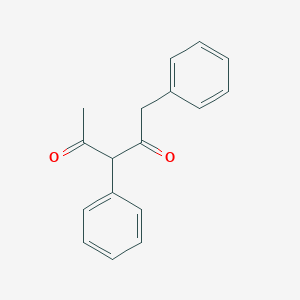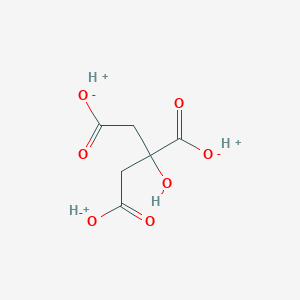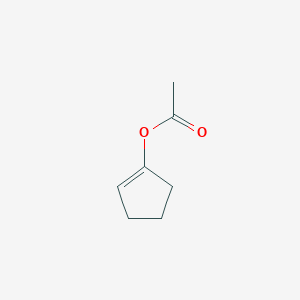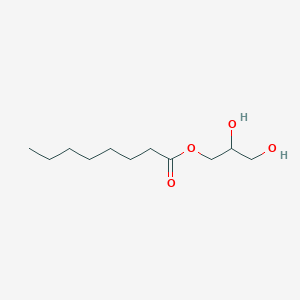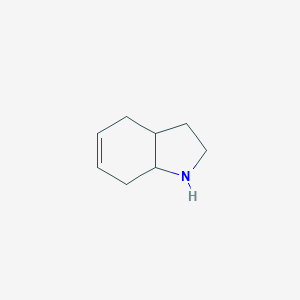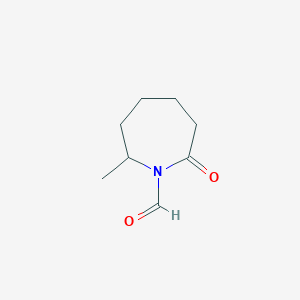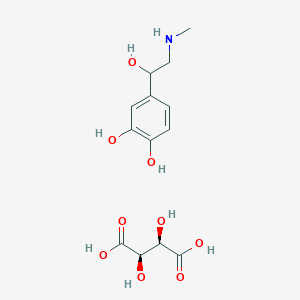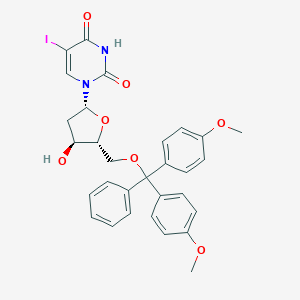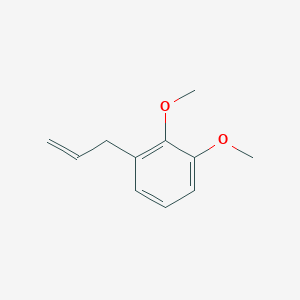
Benzene, 1,2-dimethoxy-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. It is also known as Eugenol, an organic compound commonly found in essential oils such as clove oil, nutmeg, and cinnamon. Eugenol has been widely studied for its various pharmacological properties and is used in several industries, including food, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is not fully understood. However, studies suggest that the compound exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory mediators, and the activation of antioxidant enzymes. The compound has also been reported to interact with various molecular targets, including enzymes and receptors, to exert its effects.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been reported to exhibit several biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. The compound has also been reported to possess analgesic activity, which helps in reducing pain. Additionally, it has shown antifungal activity by inhibiting the growth of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has several advantages for lab experiments. The compound is readily available and can be synthesized using a straightforward method. It is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, the compound has some limitations, including its solubility in water, which can limit its use in some experiments. It is also essential to consider the toxicity of the compound, which can affect the results of the experiments.
Direcciones Futuras
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has several potential future directions. The compound can be further explored for its use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It can also be used in food preservation and as a flavoring agent. Additionally, the compound can be modified to enhance its pharmacological properties and reduce its toxicity.
Conclusion:
In conclusion, Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. The compound has been extensively studied for its pharmacological properties, including antioxidant, anti-inflammatory, analgesic, and antifungal activities. It has also shown potential in treating several diseases, including cancer, diabetes, and cardiovascular diseases. The compound has several advantages for lab experiments, including its availability and stability. However, it also has some limitations, including its solubility in water and toxicity. The future directions of Benzene, 1,2-dimethoxy-3-(2-propenyl)- include further exploration of its pharmacological properties and modification to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of Benzene, 1,2-dimethoxy-3-(2-propenyl)- can be achieved through the isomerization of eugenol using an acid catalyst. The reaction involves the rearrangement of the double bond in the propenyl group to form the desired compound. This method is a cost-effective and straightforward approach to obtain Benzene, 1,2-dimethoxy-3-(2-propenyl)-.
Aplicaciones Científicas De Investigación
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been extensively studied for its various pharmacological properties. It has been reported to possess antioxidant, anti-inflammatory, analgesic, and antifungal activities. The compound has also shown potential in treating several diseases, including cancer, diabetes, and cardiovascular diseases. In addition, the compound has been explored for its use in food preservation and as a flavoring agent.
Propiedades
Número CAS |
19754-21-3 |
|---|---|
Nombre del producto |
Benzene, 1,2-dimethoxy-3-(2-propenyl)- |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
Clave InChI |
YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CC=C |
SMILES canónico |
COC1=CC=CC(=C1OC)CC=C |
Sinónimos |
3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



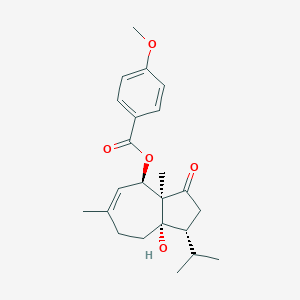
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
